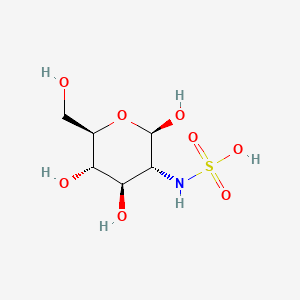
beta-D-Glucosamine sulfate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Beta-D-Glucosamine sulfate: is an amino sugar derived from the substitution of a hydroxyl group of a glucose molecule with an amino group. It is a key component of glycosaminoglycans and proteoglycans, which are essential for the formation and maintenance of cartilage. This compound is widely used in the treatment of osteoarthritis and other joint-related conditions due to its potential to stimulate cartilage repair and reduce inflammation .
准备方法
Synthetic Routes and Reaction Conditions: Beta-D-Glucosamine sulfate can be synthesized through the hydrolysis of chitin, a linear polymer of N-acetylglucosamine, which is extracted from the exoskeletons of crustaceans such as crabs and shrimp. The hydrolysis process involves the use of strong acids like hydrochloric acid or sulfuric acid at high temperatures .
Industrial Production Methods: In industrial settings, this compound is typically produced by the acid hydrolysis of chitin. The process involves treating chitin with concentrated hydrochloric acid, followed by neutralization and purification steps to obtain the final product. Enzymatic methods using chitinolytic enzymes such as chitosanase and beta-D-glucosaminidase are also employed for more eco-friendly production .
化学反应分析
Types of Reactions: Beta-D-Glucosamine sulfate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Substitution: Substitution reactions often involve reagents like acetic anhydride or acetyl chloride.
Major Products Formed:
Oxidation: Oxidation of this compound can lead to the formation of glucosaminic acid.
Reduction: Reduction reactions can yield derivatives such as N-acetylglucosamine.
Substitution: Substitution reactions can produce various acetylated derivatives.
科学研究应用
Beta-D-Glucosamine sulfate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry:
- Used as a precursor in the synthesis of glycosaminoglycans and proteoglycans.
- Employed in the study of carbohydrate chemistry and glycosylation processes.
Biology:
- Investigated for its role in cellular signaling and metabolism.
- Studied for its effects on gene expression and protein synthesis.
Medicine:
- Widely used in the treatment of osteoarthritis and other joint disorders.
- Explored for its potential in wound healing, bone regeneration, and antibacterial applications .
Industry:
- Utilized in the production of dietary supplements and functional foods.
- Applied in the formulation of cosmetics and personal care products .
作用机制
Beta-D-Glucosamine sulfate exerts its effects primarily through its involvement in the synthesis of glycosaminoglycans and proteoglycans, which are essential components of the extracellular matrix in cartilage. It stimulates the production of these molecules, thereby promoting cartilage repair and reducing inflammation. The compound also influences various signaling pathways, including the MAPK and JNK pathways, which play a role in cellular responses to stress and inflammation .
相似化合物的比较
Glucosamine hydrochloride: Another form of glucosamine used in dietary supplements.
N-acetylglucosamine: A derivative of glucosamine with similar biological functions.
Chondroitin sulfate: Often used in combination with glucosamine for joint health.
Uniqueness: Beta-D-Glucosamine sulfate is unique in its sulfate form, which is believed to enhance its bioavailability and efficacy in promoting joint health compared to other forms of glucosamine. Its ability to stimulate glycosaminoglycan synthesis and modulate inflammatory pathways makes it a valuable compound in the treatment of osteoarthritis and other related conditions .
属性
CAS 编号 |
38904-98-2 |
|---|---|
分子式 |
C6H13NO8S |
分子量 |
259.24 g/mol |
IUPAC 名称 |
[(2R,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]sulfamic acid |
InChI |
InChI=1S/C6H13NO8S/c8-1-2-4(9)5(10)3(6(11)15-2)7-16(12,13)14/h2-11H,1H2,(H,12,13,14)/t2-,3-,4-,5-,6-/m1/s1 |
InChI 键 |
PRDZVHCOEWJPOB-QZABAPFNSA-N |
手性 SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O)NS(=O)(=O)O)O)O)O |
规范 SMILES |
C(C1C(C(C(C(O1)O)NS(=O)(=O)O)O)O)O |
物理描述 |
Solid |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















